2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride

Description

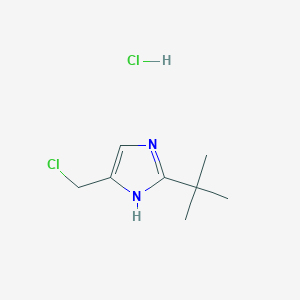

2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride is a substituted imidazole derivative characterized by a tert-butyl group at the 2-position and a chloromethyl group at the 5-position of the imidazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. This compound is structurally distinguished by the bulky tert-butyl substituent, which confers steric hindrance and influences reactivity, and the chloromethyl group, which serves as a reactive handle for further functionalization .

Properties

IUPAC Name |

2-tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2.ClH/c1-8(2,3)7-10-5-6(4-9)11-7;/h5H,4H2,1-3H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBTZKTXGKVNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazole N-oxides.

Reduction Reactions: Reduction of the imidazole ring can lead to the formation of imidazolines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include azido-imidazoles or thiocyanato-imidazoles.

Oxidation Products: Imidazole N-oxides.

Reduction Products: Imidazolines.

Scientific Research Applications

2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between 2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride and related imidazole derivatives:

Key Structural and Functional Insights:

Substituent Effects: Steric Hindrance: The tert-butyl group in the target compound reduces nucleophilic attack at the 2-position compared to smaller groups (e.g., methyl in Colestilan Chloride) . Reactivity: Chloromethyl derivatives (e.g., 4-(Chloromethyl)-1H-imidazole hydrochloride) are common intermediates for cross-coupling or alkylation reactions, as seen in adenosine receptor ligand synthesis . Solubility: Hydrophilic substituents (e.g., methoxyethyl in 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride) enhance water solubility, whereas tert-butyl increases lipophilicity .

Pharmacological Relevance :

- The target compound’s analogs, such as Colestilan Chloride, demonstrate clinical utility in dialysis patients, while others (e.g., 2-butyl-4-chloro derivatives) are intermediates in antihypertensive agents like losartan analogs .

Synthetic Utility :

- Chloromethyl groups enable functionalization via nucleophilic substitution, as shown in , where 4-(chloromethyl)-1H-imidazole hydrochloride reacts with mercapto compounds to form pyridine derivatives .

Research Findings and Data

Synthetic Pathways :

- details a reaction using 4-(chloromethyl)-1H-imidazole hydrochloride, sodium bicarbonate, and a mercapto compound in DMF to yield a pyridine derivative. This methodology could apply to the target compound for generating tetrazole-containing pharmaceuticals .

- The tert-butyl group in the target compound may necessitate modified reaction conditions (e.g., higher temperatures or longer reaction times) due to steric effects .

Stability and Storage :

Spectroscopic Data :

- While specific data for the target compound are absent, similar compounds (e.g., 1-(2-methoxyethyl) derivatives) are characterized via FTIR (C-Cl stretch ~600 cm⁻¹) and NMR (chloromethyl proton signals at δ 4.5–5.0 ppm) .

Biological Activity

2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride is a compound of interest in medicinal chemistry due to its imidazole core, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered imidazole ring substituted with a tert-butyl group and a chloromethyl group. The imidazole moiety is significant in various biochemical processes, including enzyme inhibition and receptor interaction.

Anticancer Activity

Research has demonstrated that imidazole derivatives exhibit notable anticancer properties. For instance, compounds similar to 2-tert-butyl-5-(chloromethyl)-1H-imidazole have been shown to inhibit cancer cell proliferation effectively. A study indicated that imidazole-based compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and DNA interaction, which may be related to their ability to activate p53 pathways .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-Tert-butyl-5-(chloromethyl)-1H-imidazole | MCF-7 (Breast) | Not specified | Induces apoptosis via mitochondrial pathway |

| II1 | DLD-1 (Colorectal) | 57.4 | DNA interaction and p53 activation |

| II3 | HCC (Hepatocellular) | Not specified | Immunogenic cell death induction |

Antimicrobial Activity

Imidazoles, including the compound , have been recognized for their antimicrobial properties. They are effective against various bacterial strains and fungi. The presence of the imidazole ring enhances the ability to disrupt microbial membranes and inhibit vital enzymatic processes.

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Microorganism Tested | Activity |

|---|---|---|

| 2-Tert-butyl-5-(chloromethyl)-1H-imidazole | E. coli | Moderate Inhibition |

| II7 | S. aureus | High Inhibition |

| II4 | C. albicans | Moderate Inhibition |

The mechanisms underlying the biological activities of imidazoles can vary widely:

- Enzyme Inhibition : Many imidazoles act as inhibitors of enzymes such as farnesyltransferase, which is crucial for cancer cell growth and survival .

- Receptor Modulation : Some derivatives interact with histamine receptors, providing anti-inflammatory effects and potential applications in treating allergic responses .

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of their anticancer activity, often mediated through mitochondrial pathways .

Case Studies

Several studies have highlighted the potential of imidazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A comparative study evaluated the efficacy of various imidazole derivatives against resistant cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxic effects compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of a series of imidazole-based compounds against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.